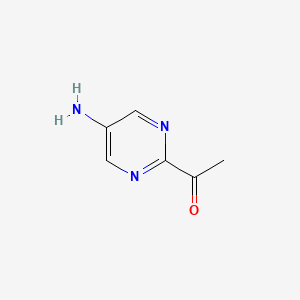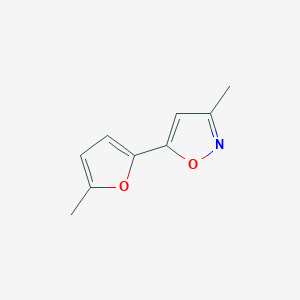![molecular formula C8H7N3O B13665342 6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)
6-Methoxypyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrido[3,4-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate pyridine and pyrimidine precursors. For instance, the reaction of 2-aminopyridine with formamide under acidic conditions can yield the desired pyridopyrimidine structure . Another method involves the use of multicomponent reactions, where a combination of pyridine, pyrimidine, and other reagents are reacted together to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine-2,4-dione, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Methoxypyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: A simpler structure with two nitrogen atoms in a six-membered ring.
Pyridine: A six-membered ring with one nitrogen atom.
Pyridopyrimidine: A broader class that includes various derivatives with different substituents.
Uniqueness
6-Methoxypyrido[3,4-d]pyrimidine is unique due to the presence of the methoxy group at the 6th position, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
6-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-2-6-3-9-5-11-7(6)4-10-8/h2-5H,1H3 |
Clave InChI |
KVNLTYPJINHIRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C2C(=C1)C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


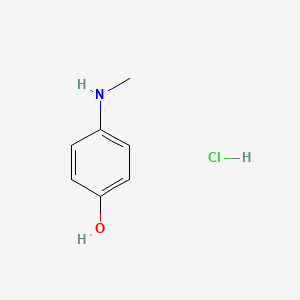
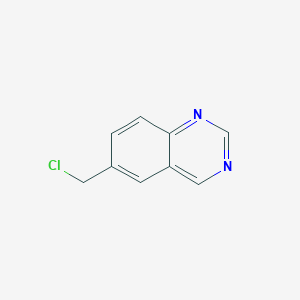

![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)

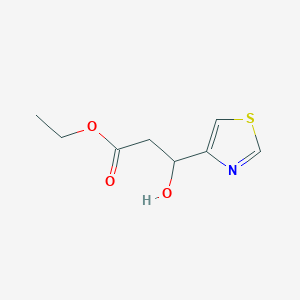

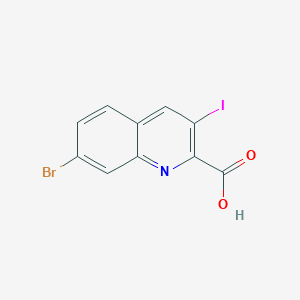
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)

![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
